Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
The compound Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate features a 1,3,4-thiadiazole core substituted with a sulfanylacetate group and a 4-(tert-butyl)benzoylamino moiety. This structure combines lipophilic (tert-butyl), hydrogen-bonding (amide), and electron-withdrawing (thiadiazole) components, making it a candidate for diverse biological and material applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-5-23-13(21)10-24-16-20-19-15(25-16)18-14(22)11-6-8-12(9-7-11)17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWHMWPDRYYCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole, can inhibit the corrosion of brass in sea water samples. This suggests that the compound may interact with metal ions or surfaces.
Mode of Action
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation. This could suggest that the compound might undergo similar reactions.
Biochemical Pathways
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity. This suggests that the compound might interfere with cellular processes, potentially leading to cytotoxic effects.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in chemicalbook, which could provide some insights into its pharmacokinetic properties.
Result of Action
It is known that certain 1,3,4-thiadiazole derivatives have shown cytotoxic properties. This suggests that the compound might have similar effects.
Action Environment
It is known that 2-amino-5-tert-butyl-1,3,4-thiadiazole can inhibit the corrosion of brass in sea water samples. This suggests that the compound’s action might be influenced by the presence of metal ions or surfaces.
Biochemical Analysis
Biological Activity
Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, with a CAS number of 329701-29-3, is a compound that exhibits significant biological activity attributed to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of the tert-butyl group and the benzoyl moiety enhances its stability and solubility, making it a suitable candidate for various pharmacological applications.
Antimicrobial Properties
Research has demonstrated that derivatives of the 1,3,4-thiadiazole scaffold possess notable antimicrobial activities. For instance, compounds containing this moiety have shown effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disk) |
|---|---|---|
| Salmonella typhi | 15–19 | 500 |
| E. coli | 15–19 | 500 |
| Staphylococcus aureus | 62.5 (MIC) | - |
These findings suggest that the thiadiazole derivatives can serve as potential leads for developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial effects, thiadiazole derivatives have exhibited antifungal properties. Research indicates moderate activity against Candida albicans and significant activity against Aspergillus niger and Penicillium species .
Cytotoxicity and Anti-cancer Potential
The cytostatic properties of thiadiazole derivatives have been highlighted in various studies. For example, certain compounds have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The MTT assay results indicated that specific derivatives provided up to 100% protection at certain concentrations .
The biological activities of this compound are primarily attributed to:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole rings often inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : The electron-deficient nature of the thiadiazole ring allows for nucleophilic substitution reactions that can disrupt nucleic acid synthesis in pathogens.
Study on Antimicrobial Activity
A study conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and their antimicrobial efficacy against different strains. The most active compound demonstrated an MIC value of 62.5 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for further development .
Anti-cancer Activity Assessment
In vitro studies assessing the anti-cancer properties of this compound revealed significant cytotoxic effects against multiple cancer cell lines. The percentage protection observed in these assays supports the hypothesis that this compound may be effective in cancer therapy .
Scientific Research Applications
Biological Activities
- Antimicrobial Properties : Thiadiazole derivatives have been shown to exhibit antimicrobial activity against various pathogenic microorganisms. Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate may function through mechanisms such as enzyme inhibition or disruption of microbial cell wall synthesis.
- Cytotoxic Effects : Research indicates that certain thiadiazole derivatives demonstrate cytotoxicity against cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.
- Corrosion Inhibition : Some studies suggest that thiadiazole compounds can inhibit corrosion in metals, particularly brass, in saline environments. This application is relevant in materials science for developing protective coatings.
Pharmacological Studies
This compound serves as a valuable tool in pharmacological research due to its potential therapeutic effects. Researchers may explore its efficacy as:
- Antimicrobial Agent : Investigating its effectiveness against resistant strains of bacteria and fungi.
- Anticancer Drug : Evaluating its cytotoxic properties against various cancer cell lines to understand its mechanism of action and therapeutic potential.
Material Science
The compound's corrosion-inhibiting properties make it suitable for applications in:
- Protective Coatings : Development of coatings for metal surfaces exposed to corrosive environments.
Case Studies
- Antimicrobial Activity Assessment : A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.
- Cytotoxicity Evaluation : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis at specific concentrations. Further research is required to elucidate the underlying molecular mechanisms involved.
- Corrosion Resistance Testing : Experimental setups were conducted to evaluate the effectiveness of thiadiazole derivatives in preventing corrosion on brass surfaces in saline solutions. The findings highlighted the compound's potential for industrial applications in metal protection.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
- Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (): Replacing the tert-butyl group with a methyl-morpholine sulfonyl moiety increases polarity (hydrogen bond acceptor count = 11 vs. likely fewer in the target compound) and molecular weight (486.6 g/mol vs. ~424 g/mol estimated for the target). The sulfonyl group enhances solubility but reduces lipophilicity (XLogP3 = 1.8) compared to the tert-butyl group, which typically elevates logP .
- Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (): Substituting morpholine with piperidine alters the sulfonamide’s steric and electronic profile. Piperidine’s non-polar ring may marginally increase logP relative to morpholine, though the overall impact on bioactivity remains context-dependent .
Core Heterocycle Modifications
- Oxadiazole vs. Thiadiazole Derivatives (): Oxadiazole-based compounds (e.g., 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate) exhibit lower electron-withdrawing capacity compared to thiadiazoles due to oxygen’s reduced electronegativity vs. sulfur. This difference may influence antibacterial activity; thiadiazoles often show enhanced metabolic stability and binding to sulfur-dependent enzymes .
Functional Group Replacements
- This simplification may lower solubility but improve membrane permeability in drug design .
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ():
This compound features dual sulfanylacetate groups, increasing molecular symmetry and polarity. The absence of a benzoyl substituent likely diminishes hydrophobic interactions, impacting target selectivity .
Physicochemical Properties
*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡Calculated via ChemDraw.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
Alkylation : The intermediate 5-amino-1,3,4-thiadiazole-2-thiol undergoes alkylation with ethyl bromoacetate. Solvent choice (e.g., ethanol, acetonitrile) and base (e.g., Cs₂CO₃) critically affect regioselectivity and yield .
- Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | CS₂, KOH, reflux | 65–75% | |
| 2 | Ethyl bromoacetate, Cs₂CO₃, CH₃CN | 70–85% |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positioning (e.g., tert-butyl benzoyl group at C5 of thiadiazole). IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- Elemental Analysis : Deviations ≤0.4% validate stoichiometry .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Analogues with thiadiazole-thiol-acetate scaffolds show:
- Anticancer Activity : IC₅₀ values <10 µM against leukemia cell lines via kinase inhibition .
- Antimicrobial Effects : MIC ~25 µg/mL against S. aureus due to thiadiazole-mediated membrane disruption .
- Mechanistic Probes : Molecular docking predicts binding to COX-2 (ΔG ≈ -9.5 kcal/mol) .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low regioselectivity in alkylation) be systematically addressed?
- Methodological Answer :
- Optimization Strategies :
Solvent Screening : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity of thiolate intermediates .
Base Selection : Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions (e.g., ester hydrolysis) .
Temperature Control : 0–5°C reduces thiol oxidation during alkylation .
- Analytical Validation : LC-MS monitors reaction progress; quenching with aqueous NH₄Cl isolates intermediates .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Case Study : Observed doubling of tert-butyl signals in ¹H NMR may arise from rotameric equilibria of the benzamide group. Variable-temperature NMR (25–60°C) collapses splitting, confirming dynamic effects .
- Comparative Analysis : Cross-reference with computed spectra (DFT/B3LYP/6-31G*) to assign ambiguous peaks .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- SAR Framework :
| Modification Site | Biological Impact | Example |
|---|---|---|
| Thiadiazole C5 | Anticancer potency ↑ with electron-withdrawing groups (e.g., NO₂) | |
| Acetate Ethyl Ester | Hydrolysis to carboxylic acid enhances solubility but reduces membrane permeability |
- Tools :
- QSAR Modeling : Use Hammett σ constants to correlate substituent effects with bioactivity .
- Crystallography : X-ray structures of protein-ligand complexes validate docking predictions .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Standardization :
Assay Consistency : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin) .
Control Compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize data .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show none?
- Methodological Answer :
- Hypothesis : Variability in substituent positioning (e.g., tert-butyl vs. trifluoromethyl groups) alters target affinity .
- Resolution :
Synthetic Reproducibility : Verify regiochemistry via NOESY (nuclear Overhauser effects between thiadiazole and benzoyl groups) .
Target-Specific Assays : Test against purified fungal CYP51 (lanosterol demethylase) to isolate mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
